

4-Bromo-o-toluidine: A Technical Guide to its Hazards and Toxicity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-2-methylaniline

Cat. No.: B145978

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. Always consult the relevant Safety Data Sheet (SDS) and conduct a thorough risk assessment before handling 4-bromo-o-toluidine.

Introduction

4-Bromo-o-toluidine, a halogenated aromatic amine, is a chemical intermediate used in the synthesis of various organic compounds. Due to its structural similarity to known carcinogens such as o-toluidine and other aromatic amines, a thorough understanding of its toxicological profile is crucial for ensuring the safety of researchers and professionals in the drug development and chemical industries. This technical guide provides an in-depth overview of the known and predicted hazards and toxicity of 4-bromo-o-toluidine, drawing upon available data for the compound and its structural analogs.

Physicochemical Properties

Property	Value
Chemical Formula	C ₇ H ₈ BrN
Molecular Weight	186.05 g/mol
Appearance	No data available
Boiling Point	No data available
Melting Point	No data available
Solubility	No data available
CAS Number	583-68-6

Hazard Identification and Classification

While specific GHS classification for 4-bromo-o-toluidine is not readily available, based on the data for its structural analogs, it is prudent to handle this compound with a high degree of caution. The primary hazards are expected to be:

- Acute Toxicity (Oral, Dermal, Inhalation): Likely to be harmful or toxic if swallowed, in contact with skin, or inhaled.
- Skin Corrosion/Irritation: May cause skin irritation.
- Serious Eye Damage/Eye Irritation: May cause serious eye irritation.
- Carcinogenicity: Suspected of causing cancer.
- Mutagenicity: May be mutagenic.
- Aquatic Toxicity: May be toxic to aquatic life.

Toxicological Data

Direct quantitative toxicological data for 4-bromo-o-toluidine is limited. Therefore, data from structurally similar compounds, namely o-toluidine and 4-bromoaniline, are presented here to provide an estimate of its potential toxicity.

Table 1: Acute Toxicity Data for 4-Bromo-o-toluidine and Structural Analogs

Chemical	Test	Species	Route	Value	Reference
o-Toluidine	LD50	Rat	Oral	670 mg/kg	[1]
LD50	Rabbit	Skin		3250 µL/kg	[1]
LC50	Rat	Inhalation		862 ppm/4H	[1]
4-Bromoaniline	LD50	Rat	Oral	456 mg/kg	[2]
LD50	Rat	Dermal		536 mg/kg	[2]

Carcinogenicity and Genotoxicity

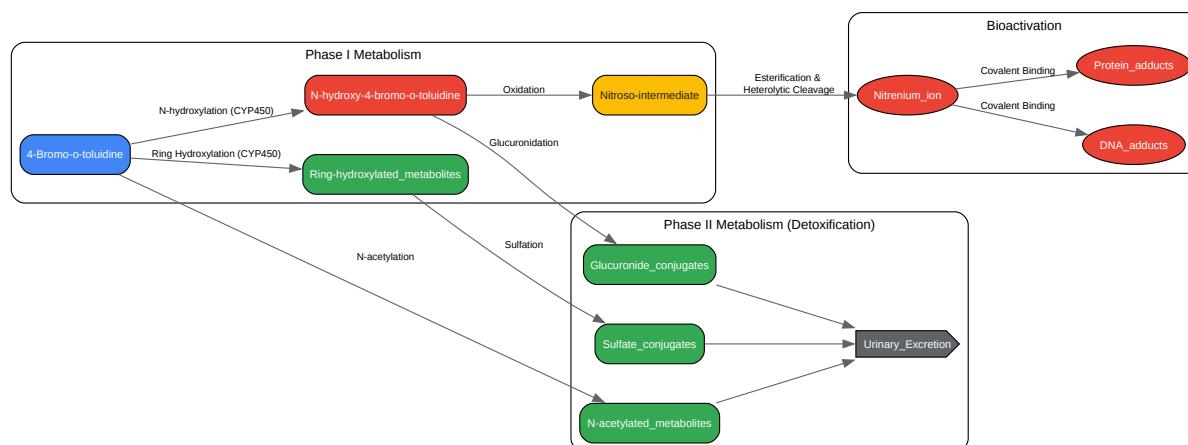
Carcinogenicity:

There are no specific carcinogenicity studies available for 4-bromo-o-toluidine. However, its parent compound, o-toluidine, is classified as a known human carcinogen (Group 1) by the International Agency for Research on Cancer (IARC) and the National Toxicology Program (NTP).^[3] Epidemiological studies have demonstrated a causal relationship between exposure to o-toluidine and urinary bladder cancer in humans.^[3] Animal studies have shown that o-toluidine induces tumors in the urinary bladder, spleen, and other organs in rats and mice.^[4]

The structurally related compound, 4-chloro-o-toluidine, is classified as probably carcinogenic to humans (Group 2A) by IARC.^[5] This is based on limited evidence in humans and sufficient evidence in experimental animals for its carcinogenicity.^[5]

Given these classifications for its close analogs, it is reasonable to presume that 4-bromo-o-toluidine may also possess carcinogenic potential.

Genotoxicity:


Specific genotoxicity data for 4-bromo-o-toluidine is lacking. However, o-toluidine has been shown to have a wide range of genetic effects. It is considered a weak bacterial mutagen but can induce DNA damage, single-strand breaks, and cell transformation.^[6] 4-Chloro-o-toluidine has shown variable results in bacterial mutagenicity tests but overall indicates that it can cause

DNA damage in mammalian cells.^[5] Aniline-based aromatic amine carcinogens are often poorly detected in standard bacterial reverse mutation assays like the Ames test.^[7]

Metabolic Pathways

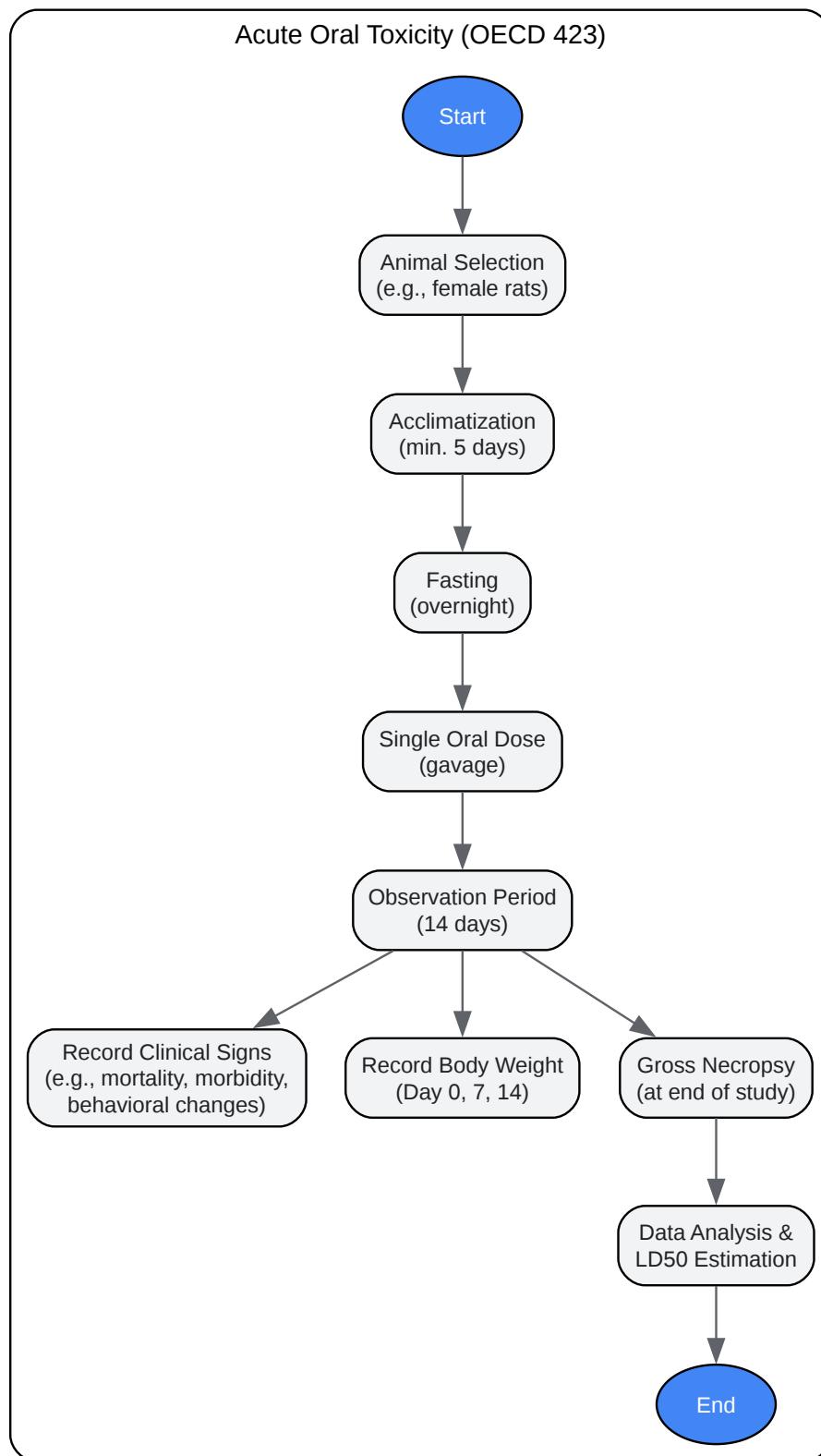
The metabolic pathway of 4-bromo-o-toluidine has not been explicitly studied. However, based on the metabolism of o-toluidine and 4-bromoaniline, a probable metabolic pathway can be proposed. The metabolism of aromatic amines generally involves two main pathways: activation and detoxification.

Proposed Metabolic Pathway of 4-Bromo-o-toluidine

[Click to download full resolution via product page](#)

Caption: Proposed metabolic pathway of 4-bromo-o-toluidine.

The key steps in the metabolic activation of aromatic amines like o-toluidine involve N-hydroxylation by cytochrome P450 enzymes to form N-hydroxy metabolites.^[8] These can be further oxidized to nitroso intermediates, which can then form highly reactive nitrenium ions that bind to DNA and proteins, leading to mutations and cellular damage.^[8] Detoxification pathways include N-acetylation and conjugation with glucuronic acid or sulfate, which result in more water-soluble compounds that can be excreted in the urine.^[9] Studies on 4-bromoaniline have shown that O-sulfation is a major route of metabolism.^[10]

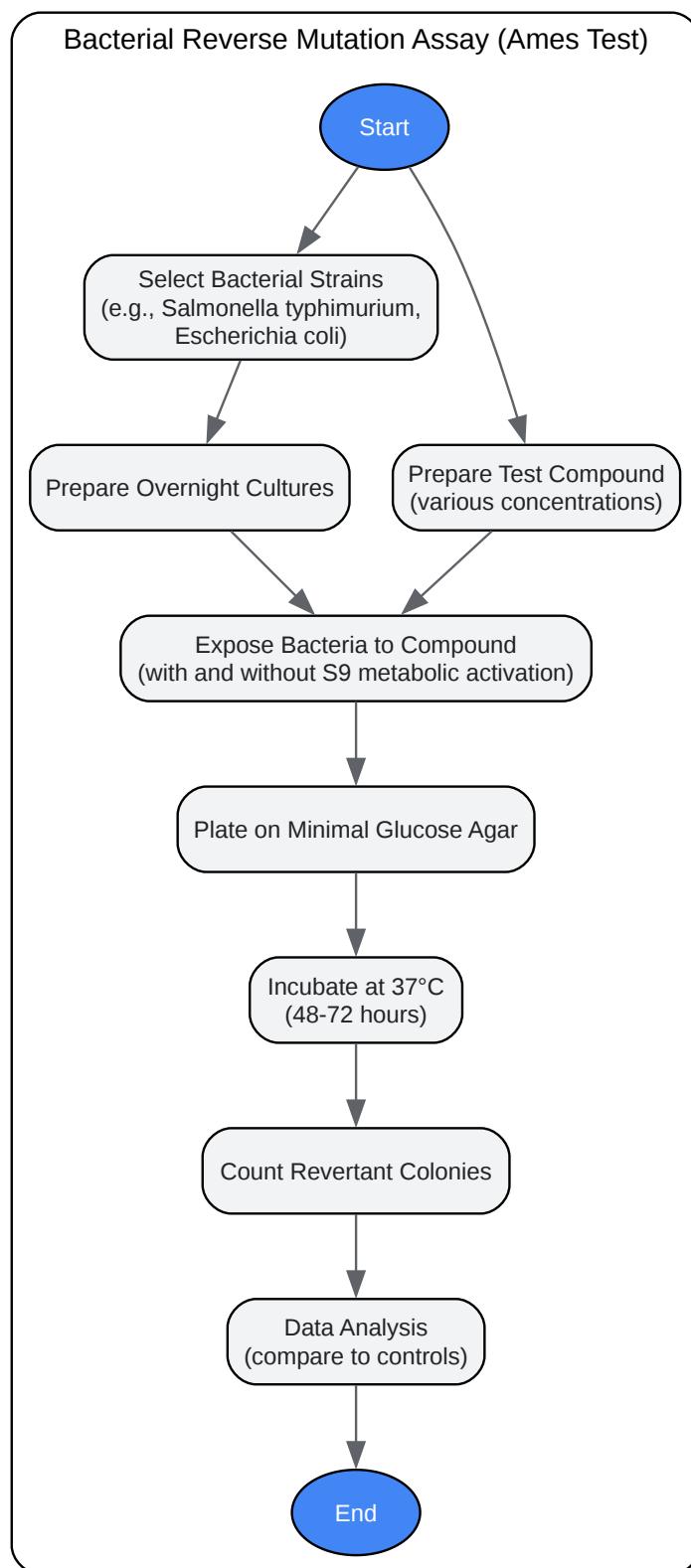

Experimental Protocols

Detailed experimental protocols for toxicological studies of 4-bromo-o-toluidine are not available in the public domain. However, standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD), are typically followed for such assessments.

Acute Oral Toxicity (OECD Test Guideline 423)

This test provides information on the hazardous properties and allows for the substance to be classified for acute toxicity.

Experimental Workflow for Acute Oral Toxicity Study

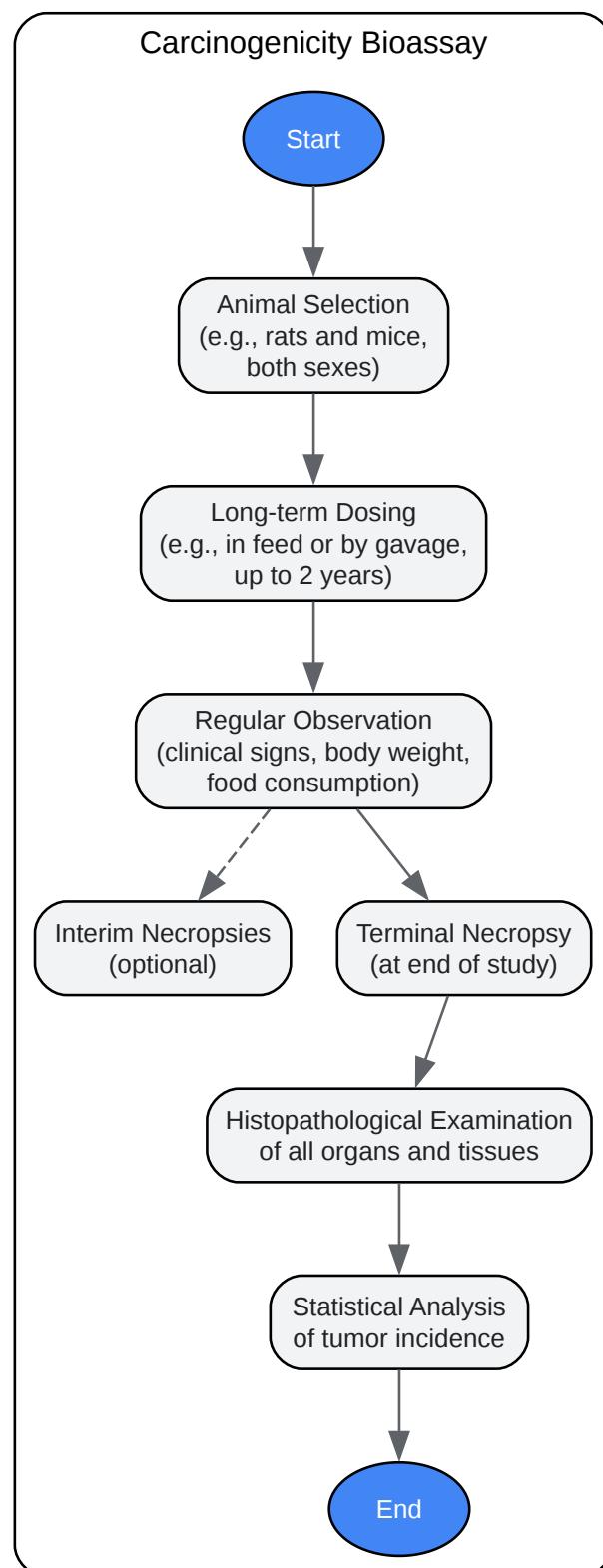

[Click to download full resolution via product page](#)

Caption: Workflow for an acute oral toxicity study.

Bacterial Reverse Mutation Test (Ames Test - OECD Test Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria.[\[11\]](#)

Experimental Workflow for Ames Test


[Click to download full resolution via product page](#)

Caption: Workflow for a bacterial reverse mutation assay.

Carcinogenicity Bioassay (Based on NTP protocols)

Long-term studies in animals are conducted to determine the carcinogenic potential of a substance.

Experimental Workflow for a Carcinogenicity Bioassay

[Click to download full resolution via product page](#)

Caption: Workflow for a carcinogenicity bioassay.

Conclusion

While specific toxicological data for 4-bromo-o-toluidine is scarce, the available information on its structural analogs, o-toluidine and 4-bromoaniline, strongly suggests that it should be handled as a hazardous substance with potential for acute toxicity, skin and eye irritation, and carcinogenicity. The proposed metabolic pathway indicates a potential for bioactivation to reactive intermediates that can cause genotoxicity. Researchers, scientists, and drug development professionals should implement stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls, to minimize exposure to this compound. Further toxicological studies are warranted to fully characterize the hazard profile of 4-bromo-o-toluidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Bioassay of o-toluidine hydrochloride for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. The genetic toxicology of ortho-toluidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The aromatic amine carcinogens o-toluidine and o-anisidine induce free radicals and intrachromosomal recombination in *Saccharomyces cerevisiae* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disposition and Toxicokinetics - Report on Carcinogens Monograph on ortho-Toluidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Metabolism of o-[methyl-14C]toluidine in the F344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The metabolism of 4-bromoaniline in the bile-cannulated rat: application of ICPMS (79/81Br), HPLC-ICPMS & HPLC-oaTOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ames test - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [4-Bromo-o-toluidine: A Technical Guide to its Hazards and Toxicity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145978#hazards-and-toxicity-of-4-bromo-o-toluidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com